1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC9676405
Molecular Formula: C23H23N7O
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N7O |
|---|---|
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | 1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H23N7O/c31-23(25-16-17-5-4-12-24-15-17)19-10-13-29(14-11-19)21-9-8-20-26-27-22(30(20)28-21)18-6-2-1-3-7-18/h1-9,12,15,19H,10-11,13-14,16H2,(H,25,31) |
| Standard InChI Key | VNZGNDCNDIQOHU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
| Canonical SMILES | C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Introduction
The compound 1-(3-phenyl triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex heterocyclic molecule that integrates several biologically significant structural motifs, including a triazolopyridazine core, a piperidine ring, and a carboxamide group. This compound belongs to the class of fused triazole-pyridazine derivatives, which have been extensively studied for their therapeutic potential in various biomedical applications.
Synthesis Pathway
Synthesizing this compound involves multistep reactions that typically include:
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Formation of the Triazolopyridazine Core:
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Functionalization of the Core:
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Phenyl substitution at position 3 is introduced via aromatic substitution or coupling reactions.
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Attachment of Piperidine and Carboxamide Groups:
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Piperidine derivatives are coupled with the triazolopyridazine scaffold through amide bond formation using reagents like carbodiimides.
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Final Substitution with Pyridin-3-ylmethyl Group:
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The pyridin-3-ylmethyl substituent is introduced via nucleophilic substitution or reductive alkylation.
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Antiviral Potential
Triazole-fused heterocycles have demonstrated antiviral activity against various pathogens due to their ability to disrupt viral polymerases or protein-protein interactions . Compounds similar to this structure have shown activity against influenza viruses by targeting RNA-dependent RNA polymerase interfaces.
Antifungal Activity
Pyridazine derivatives often exhibit antifungal properties by interfering with fungal enzymatic pathways or cell wall synthesis . This compound's structural analogs have been reported to exhibit efficacy against Candida albicans and Rhodotorula mucilaginosa.
Anti-inflammatory and Autoimmune Modulation
The inclusion of a piperidine ring and carboxamide moiety suggests potential for modulating immune responses, particularly in diseases involving inflammation or autoimmunity .
Mechanism of Action
The mechanism of action for compounds like 1-(3-phenyl triazolo[4,3-b]pyridazin-6-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is hypothesized to involve:
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Enzyme Inhibition:
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Binding to active sites of enzymes such as viral polymerases or kinases involved in inflammatory pathways.
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Protein Interaction Disruption:
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Interfering with protein-protein interactions critical for pathogen replication or immune signaling.
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Hydrophobic and Hydrogen Bonding Interactions:
Pharmacological Insights
| Parameter | Details |
|---|---|
| Absorption | Likely moderate due to the presence of polar functional groups like carboxamide |
| Metabolism | Predicted to undergo hepatic metabolism via cytochrome P450 enzymes |
| Excretion | Likely renal excretion due to water-soluble metabolites |
| Toxicity Profile | Limited data; structural analogs suggest low cytotoxicity at therapeutic doses |
Molecular Docking Studies
Docking simulations indicate strong binding affinity for viral polymerase interfaces and inflammatory mediators due to the compound's triazolopyridazine core .
In Vitro Assays
Preliminary studies on related compounds have shown promising activity against fungal strains (Candida albicans) and moderate inhibition of viral replication in influenza models .
Future Directions
Further research is needed to:
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Optimize synthetic routes for higher yields and cost efficiency.
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Conduct comprehensive pharmacokinetic and toxicity studies.
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Explore broader therapeutic applications, including anticancer properties.
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Develop analogs with improved solubility and target specificity.
By leveraging its unique structural features, this compound holds promise as a lead candidate in drug discovery programs targeting infectious diseases and inflammatory conditions.
This article provides an overview of the compound's chemical properties, synthesis pathways, biological activities, and potential applications based on available research findings from diverse sources within the scientific literature.
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